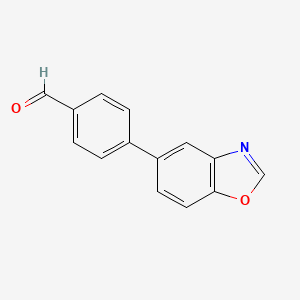

4-(1,3-Benzoxazol-5-yl)benzaldehyde

説明

Contextualizing the Benzoxazole (B165842) Scaffold in Medicinal and Agrochemical Chemistry

The benzoxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in the fields of medicinal and agrochemical chemistry. chemicalbook.comresearchgate.net This prominence is due to the wide array of biological activities exhibited by its derivatives. In medicinal chemistry, benzoxazole-containing compounds have been reported to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net The structural planarity of the benzoxazole ring allows for effective interaction with biological macromolecules through mechanisms such as π–π stacking. chemicalbook.com

In the agrochemical sector, benzoxazole derivatives have demonstrated significant potential as herbicides, fungicides, and insecticides. echemi.com Their stable and easily modifiable structure makes them an attractive core for the development of new and effective crop protection agents. echemi.com

Table 1: Notable Biological Activities of Benzoxazole Derivatives

| Biological Activity | Therapeutic/Application Area |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antiviral | Virology |

| Herbicidal | Agriculture |

| Fungicidal | Agriculture |

| Insecticidal | Agriculture |

The Role of Benzaldehyde (B42025) Moieties in Biologically Active Compounds

The benzaldehyde moiety, a simple aromatic aldehyde, is a fundamental building block in organic chemistry and is a component of numerous biologically active compounds. fujifilm.com It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. chemicalbook.com The aldehyde group is highly reactive and can participate in various chemical transformations, allowing for the introduction of diverse functional groups to modulate biological activity. sigmaaldrich.com Benzaldehyde derivatives have been investigated for a variety of pharmacological effects, including antimicrobial and anti-inflammatory activities.

Rationale for Investigating Hybrid Benzoxazole-Benzaldehyde Architectures

The strategic combination of the benzoxazole scaffold and a benzaldehyde moiety into a single molecular entity, as seen in 4-(1,3-Benzoxazol-5-yl)benzaldehyde, is a compelling approach in drug discovery and materials science. This "hybrid molecule" strategy aims to synergize the beneficial properties of both components. The benzoxazole core can provide a rigid and planar anchor that can be tailored for specific biological targets, while the benzaldehyde group offers a reactive handle for further chemical modifications or for direct interaction with biological systems. The investigation of such hybrids is driven by the hypothesis that the combined structure may lead to novel or enhanced biological activities that are not observed with the individual components alone.

Current Research Landscape and Emerging Opportunities for this compound

While the specific compound this compound is commercially available from suppliers, indicating its utility as a building block in organic synthesis, dedicated research focusing solely on its biological activities is not yet widely published in the public domain. The current research landscape is more broadly focused on the synthesis and evaluation of various benzoxazole derivatives.

However, the existence and accessibility of this compound present significant opportunities for future research. Its structure is primed for exploration in several key areas:

Medicinal Chemistry: It can serve as a key intermediate for the synthesis of a library of new compounds with potential anticancer, antimicrobial, or anti-inflammatory activities. The aldehyde functionality can be readily converted into other functional groups, such as imines, alcohols, or carboxylic acids, to explore structure-activity relationships.

Agrochemical Research: Given the known herbicidal and fungicidal properties of benzoxazoles, this compound could be a starting point for the development of novel agrochemicals.

Materials Science: The conjugated system of the benzoxazole and benzaldehyde moieties may impart interesting photophysical properties, suggesting potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1,3-benzoxazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694263 | |

| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-50-9 | |

| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1,3 Benzoxazol 5 Yl Benzaldehyde and Its Congeners

Strategic Approaches to the Core 1,3-Benzoxazole Moiety Formation

The construction of the 1,3-benzoxazole ring system is a critical step in the synthesis of the target compound. Various methods have been developed, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions Involving 2-Aminophenol (B121084) Precursors

The condensation of 2-aminophenols with various carbonyl compounds is a traditional and widely used method for synthesizing benzoxazoles. rsc.org This approach involves the reaction of a 2-aminophenol with an aldehyde or its equivalent, followed by cyclization and oxidation to form the aromatic benzoxazole (B165842) ring.

Recent advancements in this area have focused on the use of various catalysts to improve yields and reaction conditions. For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions, affording benzoxazole derivatives in high yields (85–98%). rsc.org Another approach utilizes a palladium-supported nanocatalyst in the presence of oxygen as the oxidant. rsc.org Furthermore, phosphonium (B103445) acidic ionic liquids have been shown to effectively catalyze the reaction between 2-aminophenols and aryl aldehydes at 100°C without the need for a solvent. rsc.org

The choice of carbonyl-containing starting material can also be varied. Besides aldehydes, β-diketones have been successfully employed in cyclization reactions with 2-aminophenols. acs.orgorganic-chemistry.org These reactions are often catalyzed by a combination of a Brønsted acid and a copper salt, such as copper(I) iodide (CuI), and can tolerate a range of substituents on the 2-aminophenol ring. acs.orgorganic-chemistry.org

A plausible mechanism for the formation of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde (B42025) involves the initial activation of the aldehyde's carbonyl group by a catalyst, followed by nucleophilic attack from the amino group of the 2-aminophenol. nih.gov The resulting intermediate then eliminates a water molecule to form an imine, which subsequently undergoes intramolecular cyclization via attack of the hydroxyl group. Finally, oxidation of the cyclized intermediate yields the aromatic benzoxazole product. nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative and often milder route to the benzoxazole core. These methods typically involve the in-situ formation of a reactive intermediate that undergoes cyclization under oxidative conditions.

One such protocol involves the iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature. nih.gov This method utilizes an inexpensive iron(III) catalyst. Another approach merges the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org This environmentally friendly method uses catalytic amounts of an iron salt and aqueous hydrogen peroxide as a green oxidant. rsc.org

Furthermore, metal-free oxidative cyclization strategies have been developed. For instance, catechols can react with amines in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even molecular oxygen to form highly substituted benzoxazoles. thieme-connect.com These methods avoid the use of transition-metal catalysts and often proceed under mild conditions. thieme-connect.com

Multi-Component Reaction Design

Multi-component reactions (MCRs) have gained significant attention for the synthesis of complex heterocyclic compounds like benzoxazoles due to their high atom economy and operational simplicity. rsc.orgresearchgate.net These reactions allow for the combination of three or more starting materials in a single step to generate the final product. rsc.org

Isocyanide-based MCRs are particularly versatile for synthesizing a variety of heterocyclic scaffolds. researchgate.netbeilstein-journals.org In the context of benzoxazole synthesis, MCRs can be designed to incorporate diverse functionalities into the final product. For example, a one-pot, three-component reaction can be envisioned where a 2-aminophenol, an aldehyde, and a third component react to form a substituted benzoxazole. The development of novel MCRs continues to be an active area of research, offering efficient pathways to libraries of benzoxazole derivatives. researchgate.net

Functionalization and Coupling Strategies at the Benzaldehyde Position

Once the benzoxazole core is established, the next critical step is the introduction or modification of the benzaldehyde functionality at the 5-position.

Cross-Coupling Reaction Methodologies for Aryl-Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the aryl-aryl linkage required for 4-(1,3-benzoxazol-5-yl)benzaldehyde. youtube.comchemistryworld.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Several types of cross-coupling reactions are well-established, such as the Suzuki, Negishi, and Stille couplings, each utilizing a different organometallic partner. youtube.com The choice of reaction often depends on the functional group tolerance and the availability of the starting materials. For instance, a Suzuki coupling would involve the reaction of a boronic acid or ester derivative of the benzoxazole with a suitable aryl halide containing the formyl group (or a precursor).

Recent developments have focused on improving the efficiency and scope of these reactions, particularly for sterically hindered substrates. semanticscholar.orgrsc.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), in combination with iron, cobalt, or nickel catalysts has shown promise for highly selective biaryl cross-coupling reactions. researchgate.net Organocopper reagents have also been employed in palladium-catalyzed cross-coupling reactions to facilitate bond formation at sterically demanding positions. semanticscholar.orgrsc.org

Direct Aldehyde Incorporation Methods

Direct formylation methods offer a more atom-economical approach to introducing the aldehyde group onto the benzoxazole ring system. These methods avoid the pre-functionalization required for cross-coupling reactions.

One strategy involves the palladium-catalyzed direct formylation of aryl iodides using carbon dioxide as a C1 source in the presence of a hydrosilane and a base. rsc.org Another palladium-catalyzed method utilizes formic acid as the carbonyl and hydrogen donor, activated by propylphosphonic anhydride. nih.gov The formylation of aryl bromides can be achieved using palladium acetate (B1210297) with a specific phosphine (B1218219) ligand under a low pressure of synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.net

Alternative approaches to direct formylation include the use of N,N-dimethylformamide (DMF) as both a solvent and a formylating agent, promoted by samarium metal and a silver(I) salt. tandfonline.com Photocatalytic methods have also emerged, enabling the redox-neutral formylation of aryl chlorides under mild conditions using 1,3-dioxolane (B20135) as the formyl source. princeton.edu

Sustainable and Catalytic Synthetic Advancements

Modern synthetic chemistry increasingly focuses on green principles, leading to the development of novel catalytic systems and energy sources that promote sustainability. These advancements are particularly relevant in the synthesis of complex heterocyclic compounds like benzoxazoles.

The shift from homogeneous to heterogeneous catalysts represents a significant step towards greener chemical processes. Heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse, thereby reducing waste and cost. ajchem-a.comajchem-a.comacs.org

Nanocatalysis, a subfield of heterogeneous catalysis, utilizes catalyst particles in the nanometer size range (1-100 nm). researchgate.net The high surface-area-to-volume ratio of nanocatalysts offers a greater number of active sites for chemical reactions, leading to enhanced catalytic activity, higher yields, and shorter reaction times. researchgate.netresearchgate.net

Several innovative heterogeneous and nanocatalytic systems have been successfully employed for the synthesis of benzoxazole derivatives:

Magnetic Nanoparticles : Catalysts such as Fe3O4@SiO2-SO3H, which consist of a magnetic iron oxide core coated with a silica (B1680970) shell functionalized with sulfonic acid groups, have been used for the efficient synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com The magnetic nature of these nanoparticles allows for their simple recovery using an external magnet. ajchem-a.com

Ionic Liquid Gels : A Brønsted acidic ionic liquid (BAIL) gel has been developed as a recyclable heterogeneous catalyst for synthesizing benzoxazoles under solvent-free conditions. acs.org This catalyst demonstrates high efficiency and can be reused multiple times without a significant drop in activity. acs.org

Metal Oxide Nanoparticles : Copper(II) oxide (CuO) nanoparticles have proven effective in catalyzing the intramolecular cyclization for the synthesis of substituted benzoxazoles. organic-chemistry.org

Porphyrin Complexes : Nanostructured iron(III)-porphyrin complexes can catalyze the synthesis of benzoxazole derivatives at room temperature under aerobic conditions, mimicking natural enzymatic processes. researchgate.net

Ion-Exchange Resins : Indion 190 resin, a solid acid catalyst, has been used in the ultrasound-assisted synthesis of benzoxazole derivatives, demonstrating the synergy between heterogeneous catalysis and alternative energy sources. researchgate.net

The table below summarizes various heterogeneous catalysts used in the synthesis of benzoxazole congeners.

| Catalyst | Synthetic Method | Key Advantages | Reference(s) |

| Fe3O4@SiO2-SO3H | Condensation of 2-aminophenols and aldehydes | Reusable, easily separated by magnet, solvent-free conditions | ajchem-a.comajchem-a.com |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Condensation of 2-aminophenols and aldehydes | Reusable, solvent-free, high yields | acs.org |

| Copper(II) Oxide Nanoparticles | Intramolecular cyclization | Heterogeneous, ligand-free, recyclable | organic-chemistry.org |

| Indion 190 Resin | Ultrasound-assisted condensation | Reusable, high yields, short reaction times | researchgate.net |

| Nanostructured Iron(III)-Porphyrin Complex | Oxidation/Condensation/Cyclization | Eco-friendly, room temperature, scalable | researchgate.net |

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds. nih.govarkat-usa.org These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govarkat-usa.org

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov This technology has been successfully applied to the synthesis of benzimidazoles, benzothiazoles, and benzoxazoles. nih.gov The key benefits include:

Accelerated Reaction Rates : Reactions that take hours under conventional heating can often be completed in minutes. nih.govarkat-usa.org

Higher Yields : Improved energy transfer efficiency frequently leads to higher conversion rates and product yields. nih.gov

Solvent-Free Conditions : In some cases, the high efficiency of microwave absorption by reactants allows for reactions to be conducted without a solvent, further enhancing the green credentials of the synthesis. dergipark.org.tr

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. researchgate.netnih.gov This method has been effectively used for the green synthesis of novel benzoxazoles. nih.gov Advantages include:

Enhanced Reaction Rates and Yields : Sonication provides an efficient means of agitation and energy input, leading to shorter reaction times and high yields. researchgate.netnih.gov

Environmental Benignity : As a green energy source, ultrasound can facilitate reactions under milder conditions. nih.gov

Compatibility with Heterogeneous Systems : Ultrasound is effective in both homogeneous and heterogeneous reaction mediums. researchgate.net

A study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives compared several green methods, including microwave and ultrasound irradiation, demonstrating their superiority over conventional approaches in terms of yield and reaction time. mdpi.com

| Energy Source | Typical Reaction Time | Key Advantages | Reference(s) |

| Microwave Irradiation | Minutes | Rapid heating, higher yields, potential for solvent-free reactions | nih.govarkat-usa.orgnih.gov |

| Ultrasound Irradiation | Minutes to hours | High yields, green energy source, effective for heterogeneous systems | researchgate.netnih.govmdpi.com |

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. This has spurred the development of solvent-free reaction conditions and the use of environmentally benign solvent systems.

Solvent-Free Synthesis (Neat Reactions): Conducting reactions without a solvent minimizes waste, reduces environmental pollution, and simplifies product work-up. acs.orgresearchgate.net The synthesis of 2-arylbenzoxazoles has been achieved under solvent-free conditions by reacting 2-aminophenol with various aldehydes, often facilitated by a reusable heterogeneous catalyst like Fe3O4@SiO2-SO3H or a BAIL gel at elevated temperatures. ajchem-a.comajchem-a.comacs.org Microwave irradiation is also highly conducive to solvent-free reactions. dergipark.org.tr

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives to traditional volatile organic compounds (VOCs).

Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. The synthesis of benzoxazoles has been reported in an aqueous medium using a reusable acid catalyst like samarium triflate. organic-chemistry.org

Deep Eutectic Solvents (DES) : DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and exhibit low vapor pressure. The synthesis of benzoxazole derivatives has been successfully performed in DES, showcasing them as a viable green reaction medium. mdpi.com

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often provide economic benefits through reduced solvent costs and simplified waste disposal.

Analytical Verification of Synthesized Derivatives for Research Purity and Structure

Following synthesis, the rigorous verification of the structure and purity of the target compound, this compound, and its derivatives is essential for ensuring the reliability of subsequent research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques:

Thin Layer Chromatography (TLC) : TLC is a fundamental and rapid technique used to monitor the progress of a reaction by comparing the spots of reactants and products. ajchem-a.comresearchgate.net It is also used for a preliminary assessment of product purity.

Spectroscopic Techniques: The definitive structural elucidation of synthesized benzoxazole derivatives relies on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the precise molecular structure. nih.govolemiss.edu ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For certain structures, other nuclei like ¹⁵N may also be analyzed. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. olemiss.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular mass, which allows for the determination of the elemental formula. researchgate.net

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands for C=N (imine in the oxazole (B20620) ring), C=O (aldehyde), and C-O-C (ether linkage in the oxazole ring) are key identifiers for benzoxazole derivatives.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimental values are compared with the calculated theoretical values for the proposed structure to confirm its elemental composition. nih.govolemiss.edu

The collective data from these analytical techniques provides conclusive evidence for the identity, structure, and purity of the synthesized this compound and its congeners.

| Analytical Technique | Purpose | Information Obtained | Reference(s) |

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity check | Qualitative assessment of reaction completion and purity | ajchem-a.comresearchgate.net |

| ¹H and ¹³C NMR | Structural elucidation | Detailed information on the carbon-hydrogen framework | nih.govolemiss.edu |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination | Precise molecular weight, elemental composition, fragmentation patterns | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key functional groups (e.g., C=N, C=O) | nih.govresearchgate.net |

| Elemental Analysis | Purity and formula confirmation | Percentage composition of elements (C, H, N) | nih.govolemiss.edu |

Unraveling the Molecular Blueprint: Structure-Activity Relationship and Mechanistic Insights of this compound Derivatives

The intricate dance between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. In the quest for novel therapeutic agents, understanding this relationship is paramount. This article delves into the structure-activity relationship (SAR) and mechanistic underpinnings of a promising class of compounds: this compound and its derivatives. By dissecting the influence of various structural modifications, we can illuminate the path toward designing more potent and selective biological agents.

Advanced Computational and in Silico Studies of 4 1,3 Benzoxazol 5 Yl Benzaldehyde

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in physicochemical properties (descriptors) of a series of compounds with their experimentally determined activities.

A thorough search of scientific literature reveals no published QSAR studies specifically involving 4-(1,3-Benzoxazol-5-yl)benzaldehyde. While QSAR models have been developed for various classes of benzoxazole (B165842) derivatives to predict activities such as anticancer or antimicrobial effects, this specific compound has not been included as part of the training or test sets in these reported models. The development of a QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are crucial for understanding potential mechanisms of action, predicting binding affinity, and guiding the design of more potent and selective inhibitors.

There are no specific molecular docking studies for this compound reported in the available scientific literature. Although docking simulations are frequently performed on novel benzoxazole derivatives to explore their interactions with various biological targets like enzymes or receptors, the binding mode and affinity of this particular aldehyde have not been documented. A typical docking study would identify key amino acid residues involved in binding and predict the binding energy, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine molecular geometry, electronic distribution, orbital energies (such as HOMO and LUMO), and reactivity descriptors. This information provides insight into the molecule's stability, reactivity, and potential interaction sites.

No dedicated quantum chemical or DFT studies have been published for this compound. Such calculations would be valuable for understanding its electrophilic and nucleophilic centers and for parameterizing molecular mechanics force fields used in other simulations.

Table 2: Representative Data from a DFT Study

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADMET profiles, thereby reducing the likelihood of late-stage failures.

A specific, published in silico ADMET profile for this compound is not available. While numerous software platforms can generate such predictions, no peer-reviewed study has reported these values. A comprehensive ADMET prediction would include the parameters shown in the table below.

Table 3: Standard In Silico ADMET Prediction Parameters

| Property | Category | Predicted Value |

|---|---|---|

| Absorption | Human Intestinal Absorption | Data Not Available |

| Caco-2 Permeability | Data Not Available | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Data Not Available |

| Plasma Protein Binding (%) | Data Not Available | |

| Metabolism | CYP450 2D6 Inhibitor | Data Not Available |

| CYP450 3A4 Inhibitor | Data Not Available | |

| Excretion | Total Clearance | Data Not Available |

| Toxicity | AMES Mutagenicity | Data Not Available |

| hERG I Inhibitor | Data Not Available |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Compounds containing the benzoxazole core are often included in such libraries. Lead optimization involves iteratively modifying a promising compound (a "lead") to improve its potency, selectivity, and ADMET properties.

There is no documented evidence of this compound being used as a query structure, a hit, or a lead compound in any published virtual screening or lead optimization campaigns. While the benzoxazole scaffold itself is a valuable starting point in medicinal chemistry, the specific utility of this benzaldehyde (B42025) derivative in such strategies remains unexplored in the literature.

Research Applications and Future Perspectives for 4 1,3 Benzoxazol 5 Yl Benzaldehyde

Development as Novel Therapeutic Agents

The fusion of a benzene (B151609) ring with an oxazole (B20620) ring gives the benzoxazole (B165842) core a unique electronic and structural profile, enabling it to interact with various biological targets. nih.govresearchgate.net This has led to its exploration in diverse therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. nih.govrsc.org

Antimicrobial Drug Discovery

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Studies have demonstrated the activity of this class of compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov The antimicrobial potential often stems from the specific substitutions on the benzoxazole ring system. researchgate.net For instance, certain synthetic benzoxazole derivatives have shown potent activity against bacterial strains like Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govnih.gov The presence of electron-withdrawing groups on the molecule can enhance antimicrobial effects. researchgate.net While specific research on 4-(1,3-Benzoxazol-5-yl)benzaldehyde is limited, the established antimicrobial profile of the core structure suggests its potential as a valuable lead in the discovery of new antimicrobial agents.

Table 1: Examples of Antimicrobial Activity in Benzoxazole Derivatives

| Compound Type | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazole Derivative 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | nih.gov |

| Benzoxazole Derivative 24 | Escherichia coli | Comparable to standard | nih.gov |

| Benzoxazole Derivative 19 | Pseudomonas aeruginosa | Comparable to standard | nih.gov |

| Benzoxazole Derivative 1 | Candida albicans | Comparable to standard | nih.gov |

Anticancer Lead Development

The benzoxazole scaffold is a cornerstone in the development of anticancer agents. nih.govbiotech-asia.org Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of critical cellular targets like vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a key role in tumor angiogenesis. nih.gov Furthermore, the benzaldehyde (B42025) moiety itself has been investigated as a potential anticancer agent, with studies showing it can suppress cancer cell growth and overcome treatment resistance. nih.govinnovbiological.com The combination of these two pharmacophores in this compound makes it a molecule of high interest for anticancer drug development. For example, certain benzoxazole derivatives have shown potent activity, sometimes exceeding that of standard drugs like 5-Fluorouracil. nih.gov

Table 2: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxazole Derivative 6 | HCT-116 (Colon) | 24.5 µM | nih.gov |

| Benzoxazole-Benzamide Conjugate 1 | HCT-116 (Colon) | 3.15 µM | nih.gov |

| Benzoxazole-Benzamide Conjugate 11 | MCF-7 (Breast) | 4.27 µM | nih.gov |

| 5-Fluorouracil (Standard) | HCT-116 (Colon) | 29.2 µM | nih.gov |

Anti-inflammatory Therapeutic Candidates

Benzoxazole derivatives have a well-documented history as anti-inflammatory agents, with previously marketed non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen built around this core. nih.gov Though some were withdrawn due to side effects, research into the anti-inflammatory potential of new derivatives continues. nih.gov Modern studies have shown that novel benzoxazole compounds can exhibit significant anti-inflammatory activity, sometimes comparable to standard drugs. nih.gov The mechanism for some derivatives involves the inhibition of key inflammatory mediators; for instance, certain benzoxazolone derivatives have been identified as potent inhibitors of Interleukin-6 (IL-6) and myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response pathway. nih.gov This established activity makes this compound a candidate for screening and development as a next-generation anti-inflammatory agent.

Potential in Agrochemical Development (Herbicides, Insecticides)

While the primary focus of benzoxazole research has been in medicine, related heterocyclic structures have found applications in agriculture. For example, some derivatives of benzoxazines, a closely related chemical class, have been reported to possess herbicidal activity. researchgate.net The structural features of benzoxazoles, which allow for diverse biological interactions, suggest they could be explored for agrochemical purposes. The development of novel, selective, and biodegradable herbicides and insecticides is a continuous need in the agricultural industry. The specific potential of this compound in this area remains largely unexplored and represents a field ripe for future investigation.

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to clinical use is fraught with challenges. For benzoxazole derivatives, a key limitation can be poor in vivo activity despite excellent in vitro results. researchgate.net Other hurdles include optimizing metabolic stability, improving solubility, and ensuring target selectivity to minimize off-target effects and potential toxicity, as was the case with benoxaprofen. nih.gov

However, these challenges present significant opportunities. The versatility of the benzoxazole scaffold is a major advantage, allowing for systematic chemical modifications to enhance its pharmacokinetic and pharmacodynamic profiles. scite.ai There is a substantial opportunity to design and synthesize derivatives of this compound with improved potency, selectivity, and safety. scite.ai Furthermore, the rise of multidrug-resistant pathogens and cancers creates a pressing need for new chemical entities, a role that novel benzoxazoles could fill. nih.gov

Future Directions in Synthetic and Medicinal Chemistry Research

The future of research on this compound and related compounds lies in several key areas. A primary focus will be on comprehensive structure-activity relationship (SAR) studies. researchgate.netnih.gov By systematically altering the substituents on both the benzoxazole and benzaldehyde rings, chemists can identify the specific structural features that maximize therapeutic activity and minimize toxicity. nih.govresearchgate.net

In synthetic chemistry, there is a growing emphasis on developing more efficient, cost-effective, and environmentally friendly ("green") methods for synthesizing the benzoxazole core and its derivatives. epa.govrsc.org This includes the use of novel catalysts and multicomponent reactions that streamline the production process. epa.govmdpi.com

Furthermore, the integration of computational chemistry, including molecular docking and modeling, will be crucial. researchgate.netbiotech-asia.org These tools can predict how derivatives of this compound might interact with biological targets, guiding the synthesis of more potent and selective molecules and accelerating the drug discovery process. biotech-asia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,3-Benzoxazol-5-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between aldehyde precursors and benzoxazole derivatives. For example, substituted benzaldehydes can react with heterocyclic amines under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios. Purity can be enhanced using column chromatography with solvents like dichloromethane/ethyl acetate (9:1) .

Q. How can this compound be functionalized for bioconjugation or surface modification?

- Methodological Answer : The aldehyde group can react with primary amines (e.g., hydrazine derivatives) to form Schiff bases. For protein modification, succinimidyl 4-formylbenzoate (SFB) is a reagent that introduces aldehyde moieties onto biomolecules, enabling subsequent coupling with hydrazine-functionalized probes . Reaction conditions (pH, temperature) must be carefully controlled to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for assessing purity, especially when paired with derivatizing agents like 4-(diethylamino)benzaldehyde under acidic conditions . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (a refinement program) provides precise bond lengths and angles. For example, SHELX programs are robust for handling high-resolution or twinned data, enabling accurate comparison of molecular conformations across studies . Discrepancies may arise from solvent effects or crystal packing, which can be addressed by re-refining datasets with updated software parameters.

Q. What strategies are effective for evaluating the pharmacological activity of benzoxazole-aldehyde hybrids, such as kinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by docking simulations targeting enzymes like VEGFR-2. For instance, analogs with electron-withdrawing groups on the benzoxazole ring showed enhanced binding affinity in VEGFR-2 inhibitors . In vitro assays (e.g., enzyme-linked immunosorbent assays) validate inhibitory activity, while pharmacokinetic properties (e.g., logP) are optimized via substituent modification.

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer : Stability studies using UV-Vis spectroscopy under varying pH (2–12) and solvent systems (e.g., DMSO/water mixtures) reveal degradation pathways. The aldehyde group is prone to oxidation in basic conditions, while acidic environments may promote hydrolysis of the benzoxazole ring. Data from HPLC-UV kinetic analyses guide formulation strategies for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。